molecular formula C13H12N2O4S B2977710 Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate CAS No. 15911-31-6

Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate

Cat. No.: B2977710
CAS No.: 15911-31-6
M. Wt: 292.31
InChI Key: YRVCNCOSVJJZKK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate (empirical formula: C₁₃H₁₂N₂O₄S; molecular weight: 292.31 g/mol) is a nitro-substituted thiazole derivative characterized by a 4-nitrophenyl group at position 2 and an ethoxycarbonyl group at position 5 of the thiazole ring. This compound is synthesized via Hantzsch thiazole condensation, typically involving ethyl 2-chloroacetoacetate and a nitrile precursor, followed by cyclization in the presence of catalysts like pyridine or triethylamine . It crystallizes as a yellow solid with a melting point of 196–198°C when incorporated into coumarin-thiazole hybrids .

The 4-nitrophenyl substituent enhances electron-withdrawing effects, influencing both chemical reactivity and biological activity. This compound serves as a key intermediate in medicinal chemistry for synthesizing antimicrobial, anticancer, and antifungal agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCNCOSVJJZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylthiazole-5-carboxylate with 4-nitrophenyl derivatives under specific conditions. One common method is the condensation reaction between 4-methylthiazole-5-carboxylate and 4-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the thiazole ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitro group results in the formation of aniline derivatives.

  • Substitution: Substitution reactions can yield various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate is a chemical compound with various applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate is a building block for synthesizing complex molecules. Its thiazole structure is used in chemical reactions like the Knoevenagel reaction and alkylation processes to create new derivatives with enhanced properties.

Biology
This compound has potential biological activities:

  • Antimicrobial Properties It can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects It may reduce inflammation through specific biochemical pathways.

Medicine
Research has explored the therapeutic effects of this compound in treating diseases such as cancer and neurological disorders. Derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential for use in epilepsy treatments.

Industry
This compound is used to develop new materials and chemical processes. Its properties allow for innovations in pharmaceuticals and agrochemicals.

Case Studies

  • Anticonvulsant Activity A study showed that this compound had anticonvulsant properties comparable to ethosuximide in animal models. The structure-activity relationship analysis showed that changes to the nitrophenyl group significantly affected the compound's efficacy.
  • Antimicrobial Efficacy In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. Further modifications could enhance its spectrum of activity against resistant strains.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring is also involved in binding to enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name & Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Activities References
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate (4-nitrophenyl at C2) 292.31 196–198 58–69 Antibacterial (coumarin hybrids)
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate (3,4-dichlorophenyl at C2) 316.22 N/A N/A Higher lipophilicity for enhanced bioactivity
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CF₃ at C4-phenyl) 314.29 N/A N/A Improved metabolic stability
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (pyridinyl at C2) 248.31 N/A N/A Cardiac contractility enhancement
Ethyl 4-methyl-2-(4-(methylsulfonyl)phenyl)thiazole-5-carboxylate (SO₂Me at C4-phenyl) 342.37 >360 91 Thyroid receptor modulation
Ethyl 4-methyl-2-(4-hydroxyphenyl)thiazole-5-carboxylate (OH at C4-phenyl) 263.30 N/A N/A Anticancer (IC₅₀ ~ Paclitaxel)

Impact of Substituents on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs):

    • The 4-nitrophenyl group enhances electrophilic substitution resistance but improves antibacterial activity in coumarin hybrids .
    • Sulfonyl (SO₂Me) and trifluoromethyl (CF₃) groups increase metabolic stability and receptor-binding affinity, as seen in thyroid receptor modulators and kinase inhibitors .
  • Hydrophobic Substituents:

    • Chlorine (3,4-dichlorophenyl) and methyl groups improve lipophilicity, aiding membrane penetration in antiproliferative agents .
  • Heterocyclic Substituents:

    • Pyridinyl groups shift pharmacological targets; for example, pyridinyl-thiazoles enhance cardiac contractility via ion channel modulation .

Biological Activity

Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Nitrophenyl Group : This substituent can enhance biological activity through various mechanisms.
  • Carboxylate Functional Group : Contributes to solubility and potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activities. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis. In vitro studies have shown effectiveness against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, studies utilizing the MTT assay revealed that this compound exhibits potent activity against HepG-2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating strong efficacy compared to standard chemotherapeutics like Cisplatin .

Cell Line IC50 Value (µg/mL) Standard Drug
HepG-21.61 ± 1.92Cisplatin
A5491.98 ± 1.22Doxorubicin

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : The nitrophenyl group may engage in redox reactions that influence receptor activity.
  • Apoptosis Induction : Evidence suggests that this compound can promote apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of thiazole derivatives:

  • Anticancer Study : A study investigated the effects of this compound on HepG-2 cells, revealing significant cytotoxicity and suggesting a potential role in cancer therapy .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, highlighting its potential as a new antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole structure can significantly influence biological activity. For example, the presence of electron-donating groups at specific positions enhances anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl 2-chloro-3-oxobutanoate with 4-nitrophenylcarbothioamides in ethanol under reflux. For example, naphthalene-2-carbothioamide reacts with ethyl 2-chloro-3-oxobutanoate to form the thiazole core, followed by hydrolysis or functionalization steps to introduce substituents . Key intermediates like carbothioamides are prepared by reacting nitriles with sodium sulfide in DMF .

Q. How is the structural identity of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The title compound and its derivatives are crystallized from ethanol, and structures are refined using programs like SHELXL . Hydrogen atoms are positioned geometrically, and thermal parameters are refined with isotropic or anisotropic models . Crystallographic data (e.g., C–H bond lengths, torsion angles) are deposited in databases like the Cambridge Structural Database .

Q. What analytical techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., nitrophenyl, methyl, ester groups).
  • Mass spectrometry (MS) : Molecular ion peaks validate the molecular weight (e.g., m/z 292.31 for C₁₃H₁₂N₂O₄S) .
  • HPLC : Purity assessment and separation of synthetic byproducts .

Q. How is its antibacterial activity evaluated?

Minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) are common. Derivatives are tested in vitro using broth microdilution methods, with results compared to standard antibiotics like vancomycin .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of nitro-substituted thiazole derivatives?

  • Use anhydrous solvents (e.g., DMF, ethanol) to minimize hydrolysis of sensitive intermediates like carbothioamides .
  • Catalytic LiCl in aminoguanidine reactions improves cyclization efficiency .
  • Avoid prolonged heating of nitro groups, which may decompose under acidic conditions .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

Molecular docking (e.g., Glide XP mode) predicts binding interactions with biological targets like CDK9 or bacterial enzymes. Conformational sampling (3 poses per molecule) and scoring functions prioritize derivatives for synthesis . Electrostatic potential maps guide modifications to enhance binding affinity .

Q. How are contradictory biological activity results resolved?

  • Dose-response curves : Confirm activity trends across multiple concentrations .
  • Metabolite profiling : Identify active metabolites using LC-MS (e.g., hydroxylated derivatives in hepatic microsome assays) .
  • Resistance studies : Serial passaging of bacteria to assess adaptive resistance mechanisms .

Q. What challenges arise in crystallographic refinement of thiazole derivatives?

  • Twinned data : SHELXL’s TWIN/BASF commands resolve overlapping reflections in high-symmetry space groups .
  • Disordered substituents : Partial occupancy modeling for flexible groups like chlorophenoxy methyl .

Q. How are reactive intermediates trapped during synthesis?

  • Low-temperature NMR : Captures transient species like enamines or acylhydrazides .
  • Quenching agents : Acetic acid stops cyclization reactions, isolating intermediates for characterization .

Methodological Considerations

Q. What precautions are required for handling the nitro group in synthetic workflows?

  • Light sensitivity : Store derivatives in amber vials to prevent photodegradation .
  • Reductive conditions : Avoid Pd/C hydrogenation unless nitro-to-amine conversion is intended .

Q. How are isotopic labeling studies designed for mechanistic insights?

  • ¹³C-labeled ethyl esters : Track ester hydrolysis kinetics via ¹³C NMR .
  • Deuterated solvents : Monitor proton exchange in reaction intermediates .

Q. What statistical tools analyze SAR data for publication?

  • Multivariate regression : Correlates logP, polar surface area, and bioactivity .
  • Cluster analysis : Groups derivatives by activity profiles to identify pharmacophores .

Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsReference
4-NitrophenylcarbothioamideNa₂S, MgCl₂ in DMF, 4h reflux
Ethyl thiazole-5-carboxylateEthyl 2-chloro-3-oxobutanoate, ethanol
Hydrazide derivativesHydrazine hydrate, 8h stirring

Table 2. Common Biological Assays

Assay TypeTarget Organism/ProteinKey MetricsReference
MIC determinationMRSA, E. coliIC₅₀ (µg/mL)
Docking simulationCDK9, bacterial enzymesGlide XP score
CytotoxicityHepG2 cellsCC₅₀ (µM)

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